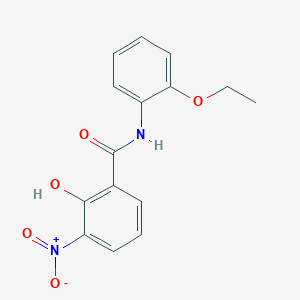
2'-Ethoxy-2-hydroxy-3-nitrobenzanilide
Beschreibung
2'-Ethoxy-2-hydroxy-3-nitrobenzanilide (CAS RN: 213460-63-0) is a benzanilide derivative with the molecular formula C₁₅H₁₄N₂O₅ and a molecular weight of 302.29 g/mol . Its structure features a benzamide backbone substituted with an ethoxy group at the 2'-position of the aniline ring, a hydroxyl group at the 2-position, and a nitro group at the 3-position of the benzoyl moiety. This compound is notable for its low aqueous solubility (7.35 × 10⁻³ g/L at 25°C), as documented in the Handbook of Aqueous Solubility Data . The interplay of its substituents—ethoxy (electron-donating), hydroxyl (hydrogen-bonding), and nitro (electron-withdrawing)—dictates its physicochemical behavior, making it a subject of interest in structure-property relationship studies.
Eigenschaften
CAS-Nummer |
213460-63-0 |
|---|---|
Molekularformel |
C15H14N2O5 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-13-9-4-3-7-11(13)16-15(19)10-6-5-8-12(14(10)18)17(20)21/h3-9,18H,2H2,1H3,(H,16,19) |
InChI-Schlüssel |
JBQXGPYNTPDFJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethoxy-2-hydroxy-3-nitrobenzanilide typically involves the nitration of 2’-ethoxy-2-hydroxybenzanilide. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of 2’-Ethoxy-2-hydroxy-3-nitrobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Ethoxy-2-hydroxy-3-nitrobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2’-ethoxy-2-hydroxy-3-aminobenzanilide.
Substitution: Formation of various substituted benzanilide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2'-Ethoxy-2-hydroxy-3-nitrobenzanilid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren können und zu verschiedenen biologischen Effekten führen. Die Fähigkeit der Verbindung, nukleophile Substitutionsreaktionen einzugehen, ermöglicht es ihr auch, Biomoleküle zu modifizieren, was möglicherweise zu therapeutischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2’-Ethoxy-2-hydroxy-3-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify biomolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Key Differences:
The solubility of this compound is likely influenced by intramolecular hydrogen bonding between the hydroxyl and nitro groups, which reduces its polarity. The 4'-ethoxy isomer’s solubility could be further reduced due to steric hindrance or altered electronic effects .
Comparison with Halogenated and Alkylated Analogues
lists several benzanilide derivatives with chloro, methyl, and other substituents:
5'-Chloro-2-hydroxy-2'-methyl-3-nitrobenzanilide (CAS RN: 213460-62-9)
4'-Ethoxy-2-hydroxy-3-nitrobenzanilide (CAS RN: 213460-61-8)
3'-Chloro-2'-methyl-2-hydroxy-5-nitrobenzanilide (CAS RN: 213460-66-3)
Key Observations:
- Halogenation (e.g., chloro substituents) : Chlorine’s electronegativity increases molecular polarity but may reduce aqueous solubility due to enhanced lipophilicity. For example, 5'-Chloro-2-hydroxy-2'-methyl-3-nitrobenzanilide likely has lower solubility than the ethoxy-containing parent compound .
- Methyl Groups : Alkyl substituents (e.g., 2'-methyl in 213460-62-9) introduce steric bulk and lipophilicity, further decreasing solubility compared to ethoxy groups .
- Hybrid Substituents : Compounds like 3'-Chloro-2'-methyl-2-hydroxy-5-nitrobenzanilide combine multiple substituents, complicating solubility predictions without empirical data .
Comparison with Non-Benzanilide Analogues
describes coumarin-derived hydrazides (e.g., compounds 2k and 2l ), which share functional groups (hydroxy, nitro) but differ in backbone structure.
The hydrazide derivatives exhibit higher melting points (>240°C) due to extended conjugation and hydrogen-bonding capacity, whereas solubility trends are harder to compare without direct data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


